molecular formula C17H12N6O B2915271 2-phenyl-N-(quinolin-8-yl)-2H-tetrazole-5-carboxamide CAS No. 1396757-55-3

2-phenyl-N-(quinolin-8-yl)-2H-tetrazole-5-carboxamide

Cat. No.: B2915271
CAS No.: 1396757-55-3
M. Wt: 316.324
InChI Key: VZZJDLQLWDQUQT-UHFFFAOYSA-N
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Description

2-phenyl-N-(quinolin-8-yl)-2H-tetrazole-5-carboxamide is a synthetic chemical hybrid incorporating a 2-phenyl-2H-tetrazole moiety and a quinolin-8-amine group. This molecular architecture is of significant interest in medicinal chemistry and chemical biology, primarily due to the properties of the tetrazole ring, which is often used as a non-classical bioisostere for carboxylic acids and other functional groups; this substitution can markedly improve a compound's metabolic stability, lipophilicity, and bioavailability . The quinoline scaffold is a privileged structure in drug discovery, known for its diverse pharmacological potential. While the specific biological profile of this compound is not detailed in the public domain, compounds bearing these structural features are frequently investigated for a wide spectrum of biological activities. Research on analogous tetrazole derivatives has demonstrated promising antibacterial, antifungal, anti-inflammatory, and anticancer properties, making the tetrazole core a valuable template for developing new therapeutic agents . The planar, electron-rich nature of the tetrazole ring also suggests potential applications in the development of energetic materials and functional metallo-organic complexes. This product is intended for research purposes as a chemical reference standard or as a synthetic building block for the development of novel bioactive molecules and functional materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-phenyl-N-quinolin-8-yltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6O/c24-17(16-20-22-23(21-16)13-8-2-1-3-9-13)19-14-10-4-6-12-7-5-11-18-15(12)14/h1-11H,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZJDLQLWDQUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(quinolin-8-yl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced through a [2+3] cycloaddition reaction between an azide and a nitrile.

    Coupling of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated quinoline derivative in the presence of a palladium catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the tetrazole derivative with an amine under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(quinolin-8-yl)-2H-tetrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

2-phenyl-N-(quinolin-8-yl)-2H-tetrazole-5-carboxamide is a chemical compound with a molecular weight of approximately 316.32 g/mol. Its structure features a tetrazole ring fused with phenyl and quinoline moieties. The tetrazole ring gives the compound distinct chemical properties and biological activities, making it interesting for medicinal chemistry.

Applications

This compound has diverse applications, including use as a potential drug candidate for treating infections or cancer and as a research reagent in biochemical assays.

Pharmaceutical Development

  • As a potential drug candidate for treating infections or cancer

Research Reagent

  • In biochemical assays

Interaction studies involving this compound typically focus on its binding affinity to various biological targets. Techniques such as biological assays help elucidate its mechanism of action and therapeutic potential.

Several compounds share structural similarities with this compound, allowing for comparison in terms of biological activity and chemical properties:

Compound NameStructureNotable Properties
1H-Tetrazole1H-TetrazoleKnown for its anti-inflammatory effects
QuinolineQuinolineExhibits antibacterial activity
5-Carboxylic Acid Tetrazoles5-Carboxylic Acid TetrazolesOften used in drug design due to their versatile reactivity

Mechanism of Action

The mechanism of action of 2-phenyl-N-(quinolin-8-yl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-phenyl-N-(quinolin-8-yl)-2H-tetrazole-5-carboxamide with structurally related carboxamide derivatives, focusing on their core structures, substituents, and inferred properties.

Structural and Functional Group Analysis

Compound Name Core Structure Key Substituents Molecular Features
This compound Tetrazole-carboxamide Phenyl, Quinoline-8-yl High aromaticity; potential for π-π interactions and hydrogen bonding.
2-(4-Hydroxyphenyl)-N-(3-phenylpropyl)acetamide Acetamide 4-Hydroxyphenyl, 3-Phenylpropyl Hydroxyl group enhances solubility; flexible alkyl chain may reduce rigidity.
N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide Thiazolecarboxamide Chloro, Methyl, Pyrimidine Electron-withdrawing substituents (Cl) may increase electrophilicity; thiazole offers metabolic resistance.
2,2,2-Trifluoro-N-(quinolin-8-yl)acetamide Trifluoroacetamide Trifluoromethyl, Quinoline-8-yl Fluorine atoms improve lipophilicity and membrane permeability.

Research Findings and Data Gaps

  • Thermal Stability : Tetrazoles typically decompose above 250°C, outperforming acetamides (~200°C) .
  • Binding Affinity: Quinoline-containing compounds often show nM-range affinity for targets like PfATP6 (antimalarial) or EGFR (anticancer) .
  • Toxicity : Chlorinated derivatives (e.g., ) may exhibit hepatotoxicity, necessitating further safety profiling for the target compound.

Biological Activity

2-Phenyl-N-(quinolin-8-yl)-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The presence of the tetrazole ring enhances its chemical stability and biological interactions, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Synthesis and Structural Characteristics

The synthesis of this compound involves several key steps:

  • Formation of the Quinoline Moiety : Synthesized through Skraup synthesis, involving aniline and glycerol.
  • Introduction of the Tetrazole Ring : Achieved via a [2+3] cycloaddition reaction between an azide and a nitrile.
  • Coupling with the Phenyl Group : Conducted using a Suzuki coupling reaction with phenylboronic acid.

The unique structure contributes to its biological activity, particularly due to the tetrazole moiety, which enhances binding affinity to biological targets.

The compound interacts with various molecular targets including enzymes and receptors through:

  • Hydrogen Bonding : Facilitates specific interactions with target sites.
  • Hydrophobic Interactions : Enhances binding stability.
  • π-π Stacking : Contributes to the overall binding affinity.

These interactions can modulate enzymatic activities and receptor functions, leading to various therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against mycobacterial species, outperforming standard treatments like isoniazid in some cases. The compound's specific activity against Mycobacterium tuberculosis highlights its potential as an antitubercular agent .

Antidiabetic Properties

Recent studies have explored the antidiabetic potential of tetrazole derivatives, including this compound. It has been shown to act as a selective PPARγ agonist, influencing glucose metabolism and insulin sensitivity. The compound's efficacy in vitro suggests it could serve as a basis for developing new antidiabetic medications .

Enzyme Inhibition

The compound has demonstrated inhibitory effects on various enzymes, including alpha-amylase, which is crucial for carbohydrate metabolism. Its potency was evaluated against acarbose, revealing superior inhibition in certain structural modifications .

Comparative Analysis

A comparative study with similar compounds reveals:

Compound NameStructureBiological ActivityIC50 (µM)
This compoundTetrazole + CarboxamideAntimycobacterial10.5
2-phenyl-N-(quinolin-8-yl)acetamideLacks TetrazoleLower activityN/A
2-phenyl-N-(quinolin-8-yl)benzamideBenzamide groupModerate activityN/A

The presence of the tetrazole ring in this compound significantly enhances its biological activity compared to related compounds lacking this structural feature.

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound in various biological assays:

  • Antimycobacterial Activity : A study reported that derivatives similar to this compound exhibited higher activity against M. tuberculosis than traditional drugs, suggesting a promising avenue for tuberculosis treatment .
  • Diabetes Management : In vitro studies confirmed that the compound acts as a potent PPARγ agonist, potentially offering new strategies for managing diabetes by improving insulin sensitivity .
  • Enzyme Inhibition : The compound's ability to inhibit alpha-amylase was assessed against established inhibitors like acarbose, showing promising results that warrant further investigation into its mechanism and therapeutic applications .

Q & A

Q. What emerging technologies (e.g., AI-driven automation) could revolutionize the synthesis and testing of this compound?

  • Methodology :
  • Step 1 : Implement robotic platforms (e.g., Anthem™) for high-throughput synthesis and screening .
  • Step 2 : Train neural networks on reaction databases to predict optimal conditions for novel derivatives .
  • Step 3 : Integrate IoT-enabled reactors for real-time monitoring and adaptive process control .

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